molecular formula C11H14N2O B1325340 N-(3-amino-4-methylphenyl)cyclopropanecarboxamide CAS No. 1016721-13-3

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide

Cat. No.: B1325340
CAS No.: 1016721-13-3
M. Wt: 190.24 g/mol
InChI Key: FUCQTJFDLUJCRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide typically involves the acylation of 4-methylbenzene-1,3-diamine with cyclopropanecarboxylic acid or its derivatives. The reaction conditions often include the use of acylating reagents such as benzoic anhydride and specific catalysts to facilitate the reaction . The process may involve multiple steps, including purification and isolation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acylating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-nitro-4-methylphenyl)cyclopropanecarboxamide, while reduction could produce this compound derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-amino-4-methylphenyl)cyclopropanecarboxamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropane ring and the amino group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCQTJFDLUJCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-Methyl-3-nitrophenyl)cyclopropanecarboxamide (409 mg) was hydrogenated over 10% Pd/C (50% wet, 80 mg) at atmospheric pressure of hydrogen in MeOH (20 mL) for 5 hr. The catalyst was removed by filtration through Celite® pad and the filtrate was evaporated in vacuo to give N-(3-amino-4-methylphenyl)cyclopropanecarboxamide (335 mg).
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

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